molecular formula C4HCl3F6O B1586148 1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol CAS No. 7594-49-2

1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol

Cat. No.: B1586148
CAS No.: 7594-49-2
M. Wt: 285.39 g/mol
InChI Key: AMCTWDASUQVRCQ-UHFFFAOYSA-N
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Description

1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol: is a chemical compound characterized by the presence of trifluoromethyl and trichloro groups attached to an ethanol backbone. This compound is notable for its unique combination of fluorine and chlorine atoms, which impart distinct chemical properties such as high electronegativity and reactivity. It is used in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol can be synthesized through several methods. One common approach involves the reaction of trifluoromethylated alkenes with trichloroacetaldehyde under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using specialized equipment to handle the reactive intermediates and by-products. The process may include steps such as distillation and purification to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: 1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylated carboxylic acids, while reduction can produce partially dechlorinated alcohols .

Scientific Research Applications

1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways involving halogenated compounds.

    Medicine: Research into potential pharmaceutical applications includes exploring its effects on biological systems and its potential as a drug precursor.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals

Mechanism of Action

The mechanism of action of 1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol involves its interaction with various molecular targets. The trifluoromethyl and trichloro groups can interact with enzymes and proteins, affecting their function. The compound may also participate in redox reactions, influencing cellular processes and metabolic pathways .

Comparison with Similar Compounds

Uniqueness: 1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol is unique due to its combination of trifluoromethyl and trichloro groups attached to an ethanol backbone. This structure imparts distinct chemical properties, making it valuable in various applications where high reactivity and stability are required .

Properties

IUPAC Name

1,1,1-trichloro-3,3,3-trifluoro-2-(trifluoromethyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl3F6O/c5-2(6,7)1(14,3(8,9)10)4(11,12)13/h14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCTWDASUQVRCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)(C(Cl)(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl3F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378303
Record name 1,1,1,3,3,3-Hexafluoro-2-(trichloromethyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7594-49-2
Record name 1,1,1,3,3,3-Hexafluoro-2-(trichloromethyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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